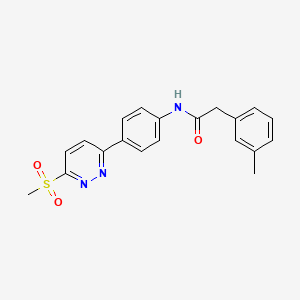
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, also known as MPT0B392, is a novel small molecule compound that has shown promising results in scientific research. This compound has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial and Antifungal Properties : A study highlighted the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial application. These compounds showed promising antibacterial and antifungal results, demonstrating the chemical's potential in developing antimicrobial agents (Darwish et al., 2014).
Antimalarial and COVID-19 Drug Applications : Another research investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, which showed excellent in vitro antimalarial activity. The study also explored these compounds' ADMET properties and their potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antioxidant Activity : Amidomethane sulfonyl-linked compounds were prepared and tested for antioxidant activity. One of the derivatives exhibited superior antioxidant activity compared to the standard Ascorbic acid, indicating the compound's utility in developing antioxidant therapies (Talapuru et al., 2014).
Antiviral Properties : Optimization of pyridazin-3-one derivatives led to the identification of potent selective histamine H3 receptor inverse agonists, potentially useful in treating attentional and cognitive disorders. This research demonstrates the compound's versatility in addressing various neurological conditions (Hudkins et al., 2011).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(12-14)13-19(24)21-17-8-6-16(7-9-17)18-10-11-20(23-22-18)27(2,25)26/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISNKKPFOXWAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

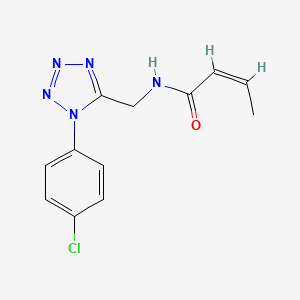
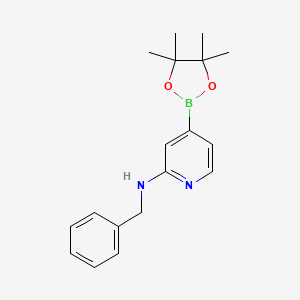
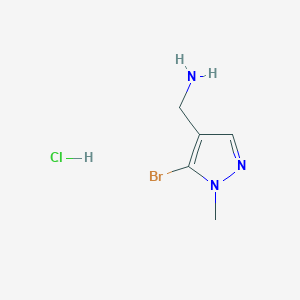
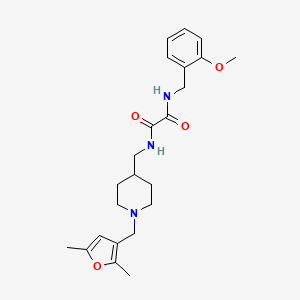
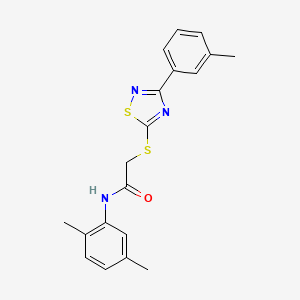
![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)
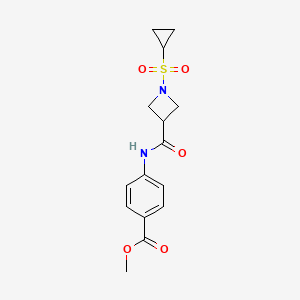
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)
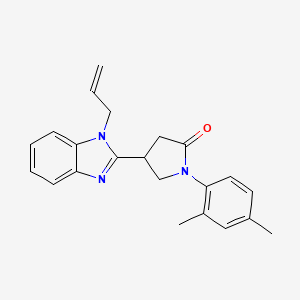
![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)